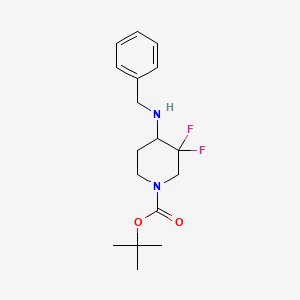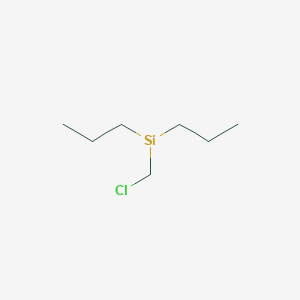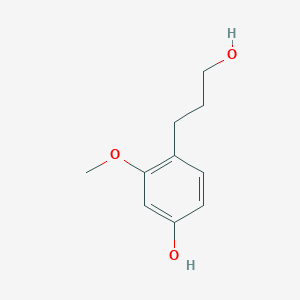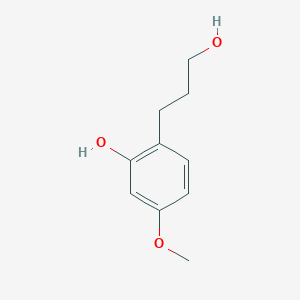
2-(3-Hydroxypropyl)-5-methoxyphenol
Overview
Description
“2-(3-Hydroxypropyl)-5-methoxyphenol” is a compound that contains a phenol group, a methoxy group, and a hydroxypropyl group. The phenol group consists of a hydroxyl (-OH) group bonded to a benzene ring, making it an aromatic compound. The methoxy group (-OCH3) is an ether functional group, and the hydroxypropyl group (-CH2CH2CH2OH) is an alcohol functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenol derivative with a compound containing a reactive hydroxypropyl group. One possible method could be the Williamson ether synthesis, which is a common method for preparing ethers .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the phenol), an ether linkage (from the methoxy group), and an alcohol group (from the hydroxypropyl group). The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
As a phenol derivative, this compound could undergo reactions typical of phenols, such as acid-base reactions with the phenolic -OH group. The ether group might undergo reactions with strong acids to form phenols and alcohols. The hydroxypropyl group could potentially undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Phenols generally have higher boiling points than similar alcohols due to stronger hydrogen bonding. The presence of the ether and alcohol groups could also affect properties like solubility .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-hydroxypropyl)-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-9-5-4-8(3-2-6-11)10(12)7-9/h4-5,7,11-12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFFPORRDVHZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypropyl)-5-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



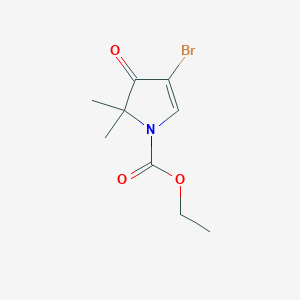

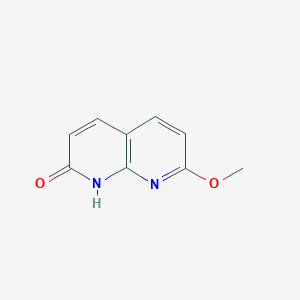


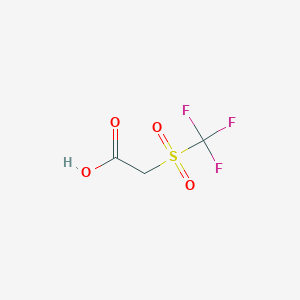
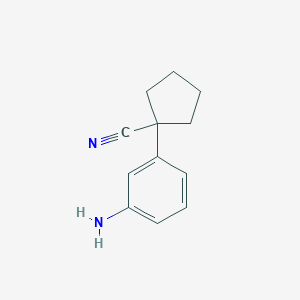

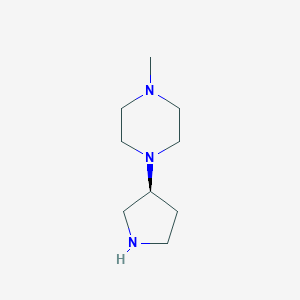
![2-[Ethyl-(4-nitro-benzyl)-amino]-ethanol](/img/structure/B3210389.png)
